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Compound of Interest

Ethyl 2-amino-5-methylthiazole-4-
Compound Name:
carboxylate

Cat. No.: B372275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest in
medicinal chemistry and drug development. Due to the limited availability of a complete,
verified dataset for the 5-methyl isomer, this guide presents the available mass spectrometry
data for the target molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopy data for the closely related and structurally similar isomer, ethyl 2-amino-4-
methylthiazole-4-carboxylate, for reference and comparative analysis.

Molecular Structure

IUPAC Name: Ethyl 2-amino-5-methylthiazole-4-carboxylate Molecular Formula:
C7H10N202S Molecular Weight: 186.23 g/mol CAS Number: 72054-60-5

Spectroscopic Data

The following sections summarize the key spectroscopic data for ethyl 2-amino-5-
methylthiazole-4-carboxylate and its 4-methyl isomer.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of ethyl 2-amino-5-methylthiazole-4-
carboxylate. The protonated molecule is observed, which is a common ionization pattern for
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this class of compounds.

Parameter Value Source
Molecular lon [M+H]* (m/z) 187 [1]
GC-MS (m/z of major peaks for
, 186, 141, 114 [2]
4-methyl isomer)
MS-MS (Precursor m/z for 4-
187.0536 [2]

methyl isomer)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified *H and 13C NMR data for ethyl 2-amino-5-methylthiazole-4-
carboxylate are not readily available in the public domain. However, the following data for the
isomeric compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, is provided for reference
from the PubChem database.[2] The chemical shifts are reported in parts per million (ppm)
relative to a standard reference.

IH NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Chemical Shift (&

Multiplicity Integration Assignment
ppm)

Data not available Data not available Data not available Data not available

13C NMR Data (Reference: Ethyl 2-amino-4-methylthiazole-5-carboxylate)

Chemical Shift (d ppm) Assignment

Data not available Data not available

Note: While the overall structure is similar, the position of the methyl group will influence the
chemical shifts of the aromatic protons and carbons, as well as the adjacent quaternary
carbons. The data for the 4-methyl isomer should therefore be used as an estimation only.
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Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for ethyl 2-amino-5-methylthiazole-4-carboxylate is not
available. However, based on its functional groups, the following characteristic absorption
bands are expected. The data presented here is a composite of expected values and data from
structurally related compounds.[3]

Wavenumber (cm—1) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (amino group)
3100 - 3000 Medium C-H stretch (aromatic/vinylic)
2980 - 2850 Medium C-H stretch (aliphatic)

~1710 Strong C=0 stretch (ester)

~1620 Strong N-H bend (amino group)
~1580 Medium C=N stretch (thiazole ring)
~1540 Medium C=C stretch (thiazole ring)
1250 - 1000 Strong C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker
AM-400 (400 MHz), using a deuterated solvent like DMSO-de or CDCls.[1]

Sample Preparation:

e Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated
solvent in an NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
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e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

Instrument Parameters (Typical for a 400 MHz Spectrometer):
e 'HNMR:
o Pulse Program: Standard single-pulse sequence.
o Spectral Width: ~16 ppm.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 1BC NMR:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: ~200-250 ppm.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR)
spectrophotometer, such as a Nicolet FI-IR 360, with the sample prepared as a KBr pellet or a
thin film.[1]

KBr Pellet Method:

e Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide
(KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a
transparent or translucent pellet.
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e Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:

e Record a background spectrum of the empty sample compartment.
o Record the sample spectrum over a range of 4000-400 cm~1.

» The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm™2).

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques. For this type of molecule,
Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with
Electron Impact (EIl) ionization are common. An instrument such as an HP5988A may be used.

[1]
Sample Preparation for ESI-MS:

o Dissolve a small amount of the sample (sub-milligram) in a suitable solvent, such as
methanol or acetonitrile, to a concentration of approximately 1 pg/mL.

e The solution is then directly infused into the mass spectrometer's ion source.
GC-MS Protocol:
o Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

 Inject a small volume (e.g., 1 pL) of the solution into the gas chromatograph, which
separates the components of the sample.

e The separated components then enter the mass spectrometer, where they are ionized
(typically by a 70 eV electron beam in EI mode) and the mass-to-charge ratio of the resulting
fragments is detected.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like ethyl 2-amino-5-methylthiazole-4-carboxylate.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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